molecular formula C11H12ClN3 B13269211 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13269211
M. Wt: 221.68 g/mol
InChI Key: CUQLMEHWQXEOGK-UHFFFAOYSA-N
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Description

4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group attached to the benzene ring and a pyrazole moiety linked through a methyl bridge. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

For large-scale production, the same synthetic route can be optimized to enhance yield and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while oxidation can produce a sulfone or sulfoxide.

Scientific Research Applications

4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)pyrimidine
  • 4-Chloro-2-(methylsulfonyl)pyrimidine
  • N-(1-methyl-1H-pyrazol-4-yl)methylamine

Uniqueness

4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific structural features, such as the chloro group and the pyrazole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-N-[(1-methylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12ClN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3

InChI Key

CUQLMEHWQXEOGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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